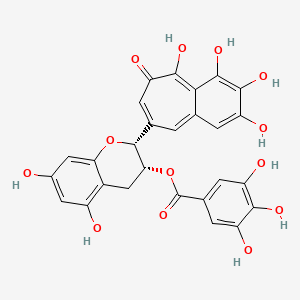

Epitheaflagallin 3-O-gallate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo7annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex organic compound known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo7annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate typically involves multi-step organic reactionsKey steps include hydroxylation and esterification reactions under controlled conditions to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Reactions with Theaflavins

Theaflavins can react with tea catechins to form di- or tri-benzotropolone-type compounds . The galloyl ester group of theaflavins is as reactive as the B-ring of EGCG or EGC and can be oxidized to form di- or tri-benzotropolone skeletons, suggesting this mechanism is an important pathway to extend the molecular size of thearubigins . The galloyl ester group of theaflavin 3-gallate can further react with EC to form the new theaflavin-type tea catechin trimer, theadibenzotropolone A . Theaflavin 3-gallate can also react with EC to form theadibenzotropolone B, the isomer of theadibenzotropolone A. Neotheaflavin 3-gallate could react with C to form theadibenzotropolone C .

Oxidation Reactions

Oxidation of epigallocatechin (EGC) with a Japanese pear homogenate yielded dehydrotheasinensin C, proepitheaflagallina, and an EGC quinone dimer . Dehydrotheasinensin C has a hydrated cyclohexenetrione structure and its oxidation-reduction dismutation reaction yielded theasinensins C and E, and desgalloyl oolongtheanin .

Docking Simulations

Docking simulation studies of the inhibitory effects of Epitheaflagallin 3-O-gallate and related compounds toward MMP-2 and MMP-9, two antiapoptotic B-cell lymphoma (Bcl)-2-family proteins, and 67-kDa laminin receptor protein (67LR) have been conducted . The results suggested that this compound interacts more strongly with Bcl-2 family proteins and 67LR compared with EGCg .

HPLC Analysis

In HPLC analysis, using a mobile phase of 50 mM NaH2PO4–acetonitrile (10:1) (solvent A) and 50 mM NaH2PO4–acetonitrile (1:1) (solvent B), the retention times of EGCg and this compound were 10.9 and 24.9 minutes, respectively .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

ETFGg exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

- Mechanism : The antioxidant capacity of ETFGg is attributed to its ability to donate electrons and stabilize free radicals, which helps in reducing cellular damage caused by reactive oxygen species (ROS) .

Anti-Obesity Effects

Research indicates that ETFGg may play a role in weight management and obesity prevention. It has been shown to inhibit pancreatic lipase, an enzyme involved in fat digestion, thereby reducing fat absorption in the intestines.

- Clinical Relevance : In vitro studies demonstrated that ETFGg significantly inhibited the activity of pancreatic lipase, suggesting its potential as a functional food ingredient for obesity management .

Antimicrobial Activity

ETFGg has demonstrated antimicrobial properties, particularly against oral pathogens such as Streptococcus sorbinus. This suggests its potential use in dental health products aimed at preventing periodontal diseases.

- Inhibition Mechanism : The compound inhibits glycosyltransferase enzymes involved in bacterial adhesion and biofilm formation, which are critical for the development of dental caries and periodontal disease .

Anti-Cancer Potential

The anti-cancer properties of ETFGg have been explored in various studies, highlighting its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

- Breast Cancer Studies : In vitro experiments have shown that ETFGg can suppress the proliferation of breast cancer cell lines by modulating signaling pathways associated with cell cycle regulation and apoptosis .

Neuroprotective Effects

ETFGg is also being investigated for its neuroprotective properties. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.

- Mechanism : The compound modulates critical signaling pathways involved in neuronal survival and function, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Role in COVID-19 Treatment

Recent studies have highlighted the potential role of ETFGg in combating SARS-CoV-2, the virus responsible for COVID-19.

Wirkmechanismus

The mechanism of action of [(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo7annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets. It can inhibit enzymes and proteins involved in oxidative stress and inflammation pathways. The compound’s multiple hydroxyl groups allow it to scavenge free radicals and modulate signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Epigallocatechin gallate: A similar compound with antioxidant properties.

Quercetin: Another flavonoid with anti-inflammatory and antioxidant activities.

Cinnamtannin-B: Known for its potential to inhibit viral targets.

Uniqueness

[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo7annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is unique due to its specific combination of hydroxyl groups and its ability to interact with multiple biological targets. This makes it a versatile compound for various scientific and industrial applications .

Eigenschaften

Molekularformel |

C27H20O13 |

|---|---|

Molekulargewicht |

552.4 g/mol |

IUPAC-Name |

[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35)/t20-,26-/m1/s1 |

InChI-Schlüssel |

CMGRMMSVGCHWOK-FQRUVTKNSA-N |

Isomerische SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Kanonische SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Synonyme |

epitheaflagallin 3-O-gallate ETFGg compound |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.